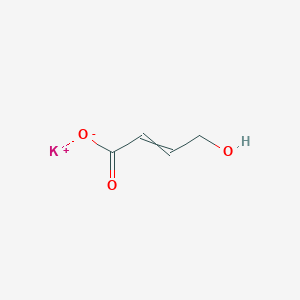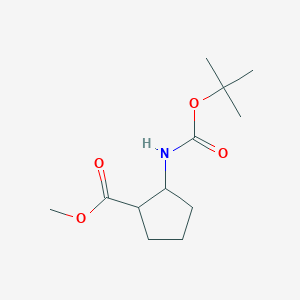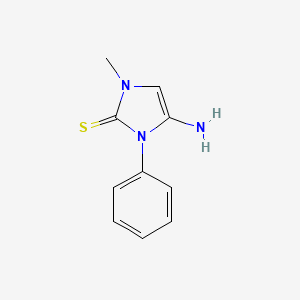
3-Bromo-1-(4-chlorophenyl)propan-1-one
描述
3-Bromo-1-(4-chlorophenyl)propan-1-one: is an organic compound with the molecular formula C9H8BrClO and a molecular weight of 247.52 g/mol . It is characterized by the presence of a bromine atom, a chlorine atom, and a ketone functional group attached to a phenyl ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(4-chlorophenyl)propan-1-one typically involves the bromination of 1-(4-chlorophenyl)propan-1-one. The reaction is carried out by adding bromine to a solution of 1-(4-chlorophenyl)propan-1-one in an appropriate solvent, such as acetic acid, at a controlled temperature . The reaction mixture is then stirred until the bromination is complete, and the product is isolated by filtration and purification .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The bromination reaction can be scaled up by using larger quantities of reactants and solvents, and the product can be purified using techniques such as distillation or recrystallization .
化学反应分析
Types of Reactions: 3-Bromo-1-(4-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Nucleophilic substitution: Formation of substituted phenylpropanones.
Reduction: Formation of 3-bromo-1-(4-chlorophenyl)propan-1-ol.
Oxidation: Formation of 3-bromo-1-(4-chlorophenyl)propanoic acid.
科学研究应用
Chemistry: 3-Bromo-1-(4-chlorophenyl)propan-1-one is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound can be used to study the effects of halogenated ketones on biological systems. It may also be used in the development of enzyme inhibitors or other bioactive molecules .
Medicine: It may also be used in the synthesis of anti-inflammatory or anticancer agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the synthesis of dyes, pigments, and other functional materials .
作用机制
The mechanism of action of 3-Bromo-1-(4-chlorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms in the compound can form halogen bonds with target molecules, leading to inhibition or modulation of their activity. The ketone group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .
相似化合物的比较
1-(4-Chlorophenyl)propan-1-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3-Bromo-1-(4-fluorophenyl)propan-1-one: Contains a fluorine atom instead of chlorine, which can alter its reactivity and biological activity.
3-Bromo-1-(4-methylphenyl)propan-1-one: Contains a methyl group instead of chlorine, affecting its steric and electronic properties.
Uniqueness: 3-Bromo-1-(4-chlorophenyl)propan-1-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological properties. The combination of these halogens with the ketone group makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
属性
IUPAC Name |
3-bromo-1-(4-chlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWOVBGKQBUHCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCBr)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303294 | |
| Record name | 3-bromo-1-(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.51 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33994-12-6 | |
| Record name | 3-Bromo-1-(4-chlorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33994-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 157755 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033994126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC157755 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-1-(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[6-[5-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;phosphoric acid](/img/structure/B12439296.png)


![4-methoxy-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-5,6-dihydropyran-2-one](/img/structure/B12439315.png)





![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-Dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaen-1-YL]-3-methylnaphthalene-1,4-dione](/img/structure/B12439373.png)
![Methyl 14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate](/img/structure/B12439374.png)

